molecular formula C14H19N3 B5797283 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline

Cat. No. B5797283
M. Wt: 229.32 g/mol
InChI Key: FTRQUEQZWYZOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a pyrazole derivative, which means it contains a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood. However, it has been proposed that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may also interact with cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a relatively low toxicity profile. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline. One potential area of investigation is the development of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the use of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline as a fluorescent probe for bioimaging. Additionally, the synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based materials with unique properties is an area of interest for materials science researchers. Further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with 4-ethylaniline in the presence of a catalyst or the reduction of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-nitroaniline. The purity of the final product can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of materials with unique properties.

properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRQUEQZWYZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline

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